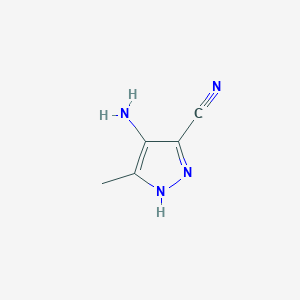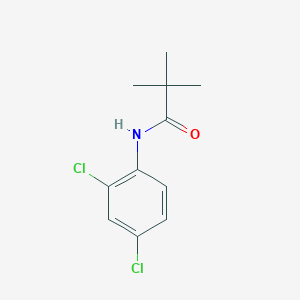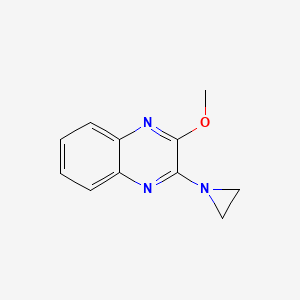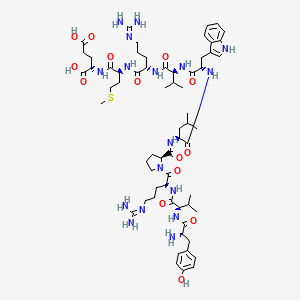![molecular formula C12H15ClN2O3 B14003815 [3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate CAS No. 55791-82-7](/img/structure/B14003815.png)
[3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate: is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a propanoylamino group and a carbamate group linked to a 2-chloroethyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate typically involves the following steps:
Formation of the Propanoylamino Group: The starting material, 3-aminophenol, undergoes acylation with propanoyl chloride to form 3-(propanoylamino)phenol.
Carbamate Formation: The intermediate 3-(propanoylamino)phenol is then reacted with 2-chloroethyl isocyanate under controlled conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Azides, thiols, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability and mechanical strength.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Cell Signaling: It can modulate cell signaling pathways, making it useful in studying cellular processes.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing anticancer and antimicrobial agents.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Pesticides: The compound can be formulated into pesticides due to its potential to inhibit specific biological pathways in pests.
Coatings: It can be used in coatings to provide antimicrobial properties.
Wirkmechanismus
The mechanism of action of [3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, disrupting metabolic pathways. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
- [3-(propanoylamino)phenyl] N-(2-bromoethyl)carbamate
- [3-(propanoylamino)phenyl] N-(2-iodoethyl)carbamate
- [3-(propanoylamino)phenyl] N-(2-fluoroethyl)carbamate
Comparison:
- Uniqueness: The presence of the chloroethyl group in [3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate provides unique reactivity, particularly in nucleophilic substitution reactions.
- Reactivity: The chloroethyl group is more reactive compared to bromoethyl and iodoethyl groups, making it more suitable for specific applications.
- Applications: The compound’s unique structure allows for diverse applications in various fields, distinguishing it from its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
55791-82-7 |
|---|---|
Molekularformel |
C12H15ClN2O3 |
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
[3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C12H15ClN2O3/c1-2-11(16)15-9-4-3-5-10(8-9)18-12(17)14-7-6-13/h3-5,8H,2,6-7H2,1H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
RHRGXDDPFNORDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=CC(=CC=C1)OC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole](/img/structure/B14003733.png)
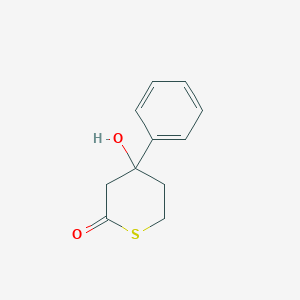

![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14003756.png)
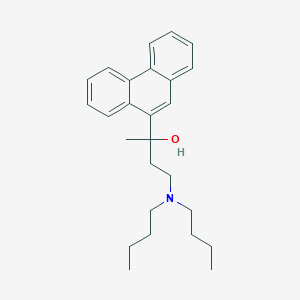
![N-[[5-[bis(2-chloroethyl)amino-chlorophosphoryl]oxynaphthalen-1-yl]oxy-chlorophosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14003762.png)
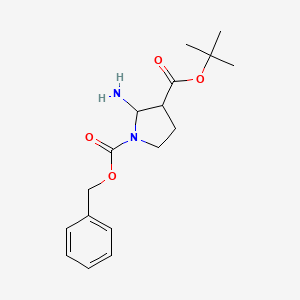
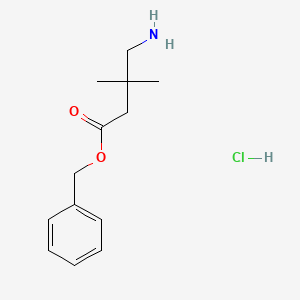
![1H-3-Benzazepine,2,3,4,5-tetrahydro-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14003782.png)
